

Z-YVAD-AFC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Yvad-afc

Cat. No.: B12318658

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Introduction

Z-YVAD-AFC, with the full chemical name N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L- α -asparagine, is a highly specific and sensitive fluorogenic substrate for caspase-1. This tetrapeptide, containing the preferred caspase-1 cleavage sequence Tyr-Val-Ala-Asp (YVAD), is an indispensable tool for researchers studying apoptosis, inflammation, and the inflammasome signaling pathway. Upon cleavage by caspase-1, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, producing a measurable fluorescent signal. This guide provides an in-depth overview of **Z-YVAD-AFC**, including its biochemical properties, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Biochemical Properties and Mechanism of Action

Z-YVAD-AFC is a synthetic peptide that mimics the natural substrate of caspase-1. The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing its stability and cell permeability. The core of its functionality lies in the YVAD amino acid sequence, which is specifically recognized and cleaved by active caspase-1 between the aspartic acid (D) and the AFC moiety.

The mechanism of action is straightforward: in its uncleaved state, the **Z-YVAD-AFC** molecule exhibits minimal fluorescence. However, upon enzymatic cleavage by caspase-1, the AFC is liberated. Free AFC has a strong fluorescent signal with an excitation maximum at

approximately 400 nm and an emission maximum at around 505 nm, allowing for the sensitive quantification of caspase-1 activity.

Quantitative Data

The following tables summarize the key quantitative data for **Z-YVAD-AFC**.

Property	Value
Full Chemical Name	N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L- α -asparagine
Molecular Formula	C ₃₉ H ₄₀ F ₃ N ₅ O ₁₁
Molecular Weight	811.76 g/mol
CAS Number	201608-13-1
Appearance	White to off-white solid
Solubility	Soluble in DMSO

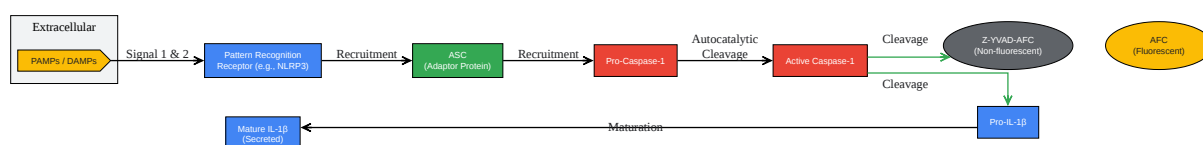
Fluorometric Properties (Cleaved AFC)	Wavelength (nm)
Excitation Maximum	~400
Emission Maximum	~505

While **Z-YVAD-AFC** is primarily a substrate for caspase-1, it can also be cleaved by other caspases, albeit with lower efficiency. The following table, compiled from various studies, provides an overview of its selectivity. Researchers should note that specific kinetic parameters can vary depending on the experimental conditions.

Caspase	Relative Activity/Selectivity
Caspase-1	High
Caspase-4	Moderate
Caspase-5	Moderate
Caspase-3	Low
Caspase-7	Low
Caspase-8	Low
Caspase-9	Low

Signaling Pathway Context: The Inflammasome and Caspase-1 Activation

Caspase-1 is a key inflammatory caspase that plays a central role in the innate immune response. Its activation is tightly regulated by large multiprotein complexes called inflammasomes. The diagram below illustrates the canonical inflammasome pathway leading to the cleavage of **Z-YVAD-AFC**.



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Inflammasome activation and cleavage of **Z-YVAD-AFC**.

Experimental Protocols

In Vitro Caspase-1 Activity Assay

This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using **Z-YVAD-AFC**. Optimization may be required for specific cell types and experimental conditions.

Materials:

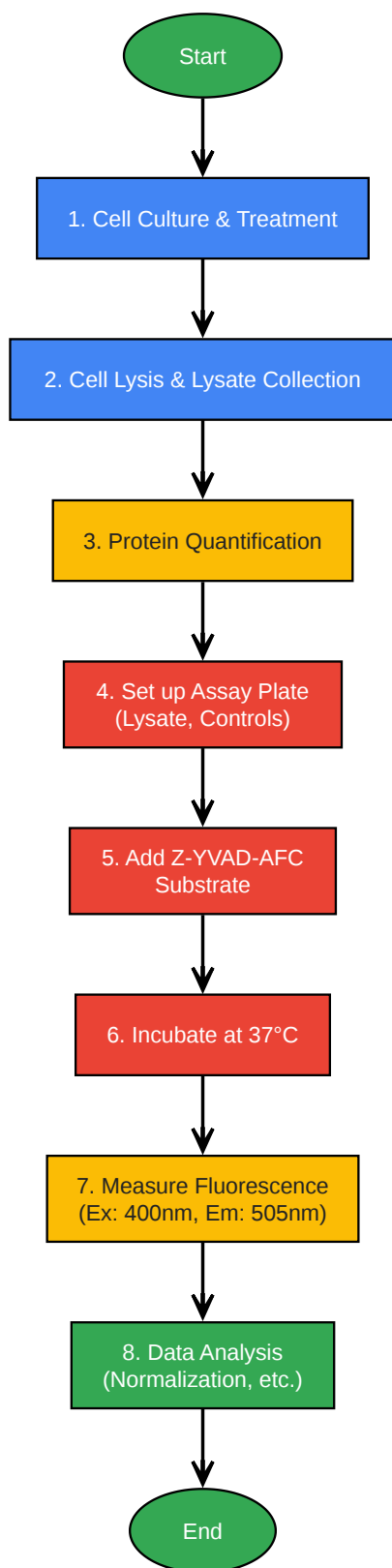
- Cells of interest (e.g., macrophages, neutrophils)
- Inducing agent (e.g., LPS, Nigericin, ATP)
- Phosphate-buffered saline (PBS)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
- 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 20% sucrose)
- **Z-YVAD-AFC** stock solution (10 mM in DMSO)
- Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control
- 96-well black, clear-bottom microplate
- Fluorometric plate reader

Procedure:

- Cell Culture and Treatment:
 - Plate cells at the desired density and allow them to adhere overnight.
 - Treat cells with the appropriate stimulus to induce caspase-1 activation. Include an untreated control group.
- Cell Lysis:
 - After treatment, gently wash the cells with cold PBS.

- Lyse the cells by adding an appropriate volume of cold Cell Lysis Buffer.
- Incubate on ice for 10-20 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-1 activity.
- Caspase-1 Activity Assay:
 - In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to have a consistent volume in all wells.
 - Negative Control: To a set of wells containing lysate from activated cells, add a caspase-1 inhibitor (e.g., Ac-YVAD-CMK) at a final concentration of 20 µM and incubate for 15 minutes at 37°C.
 - Prepare a master mix of the reaction buffer and **Z-YVAD-AFC**. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 1 mM **Z-YVAD-AFC** (final concentration 50 µM).
 - Add the reaction master mix to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis:

- Subtract the background fluorescence (wells with lysis buffer and reaction mix but no lysate).
- Subtract the fluorescence of the inhibited control from the corresponding activated sample to determine the specific caspase-1 activity.
- Normalize the fluorescence values to the protein concentration of each sample.
- Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change over the untreated control.



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